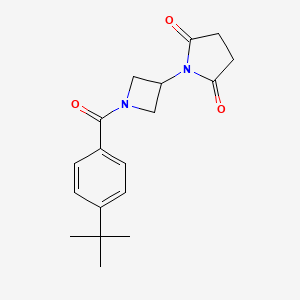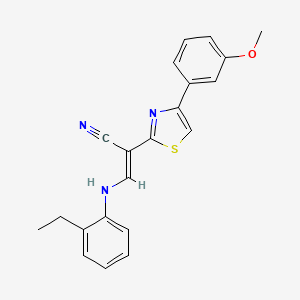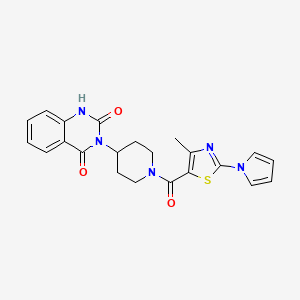![molecular formula C17H17N3OS B2497169 N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)pentanamida CAS No. 863588-45-8](/img/structure/B2497169.png)
N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)pentanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization reactions of precursor molecules. One method includes the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles through a 1,3-pyridyl shift, demonstrating a versatile approach to constructing the thiazole core (Count & Jarvis, 1977).
Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine derivatives is stabilized through intramolecular as well as intermolecular hydrogen bonding, often crystallizing in monoclinic systems. Spectral, X-ray, and DFT studies provide insights into the structural characteristics of these compounds, revealing their planar nature and the stabilization mechanisms through hydrogen bonding (Dani et al., 2013).
Chemical Reactions and Properties
Thiazolo[5,4-b]pyridine derivatives undergo various chemical reactions, including [3+3]-cyclization with α,β-unsaturated ketones or α-ketoacids, leading to a series of derivatives with confirmed structures by spectral data and single-crystal X-ray diffraction analysis. These reactions underscore the compounds' reactivity and their potential for functionalization (Lozynskyi et al., 2018).
Physical Properties Analysis
The physical properties of thiazolo[5,4-b]pyridine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through comprehensive structural analysis using techniques like X-ray crystallography, which provides detailed information on the molecular and crystalline structure, aiding in understanding the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of "N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide" and related derivatives include their stability, reactivity, and potential biological activity. The stability of these molecules can be inferred from HOMO and LUMO energy levels, indicating their potential as stable compounds for further application in chemical synthesis and pharmaceutical research (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Actividad antioxidante
Las tiazolo[4,5-b]piridinas, que incluyen el compuesto en cuestión, se ha descubierto que exhiben una alta actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad antimicrobiana
Estos compuestos también se han identificado como que tienen potentes propiedades antimicrobianas . Esto significa que pueden usarse en el tratamiento de diversas infecciones causadas por bacterias, virus, hongos y otros microorganismos.
Actividad herbicida
Se ha informado que las tiazolo[4,5-b]piridinas tienen actividad herbicida . Esto sugiere posibles aplicaciones en agricultura, particularmente en el control de plantas no deseadas o malezas.
Actividad antiinflamatoria
Se ha descubierto que el compuesto tiene propiedades antiinflamatorias . Esto lo hace potencialmente útil en el tratamiento de afecciones caracterizadas por inflamación, como la artritis, el asma y las enfermedades autoinmunes.
Actividad antifúngica
Se ha informado que las tiazolo[4,5-b]piridinas tienen actividad antifúngica . Esto sugiere un posible uso en el tratamiento de infecciones fúngicas, que pueden afectar varias partes del cuerpo.
Actividad antitumoral
Se ha descubierto que estos compuestos exhiben actividad antitumoral . Esto sugiere posibles aplicaciones en el tratamiento del cáncer, particularmente en la inhibición del crecimiento de los tumores.
Inhibición de PI3K
Se ha descubierto que algunas tiazolo[4,5-b]piridinas inhiben potentemente PI3K con valores IC50 nanomolares . PI3K es una enzima involucrada en funciones celulares como el crecimiento celular, la proliferación, la diferenciación, la motilidad, la supervivencia y el tráfico intracelular, lo que la convierte en un objetivo de interés en la investigación del cáncer.
Actividad antituberculosa
Se encontró que una serie de nuevos derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida sustituidos, que están estructuralmente relacionados con las tiazolo[4,5-b]piridinas, tienen actividad antituberculosa contra Mycobacterium tuberculosis H37Ra . Esto sugiere posibles aplicaciones en el tratamiento de la tuberculosis.
Mecanismo De Acción
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, the PI3Kα enzyme, by inhibiting its activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα by N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kα, the compound reduces the activation of this pathway, thereby inhibiting cell growth and proliferation .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3kα suggests that it may have good bioavailability .
Result of Action
The result of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action is the inhibition of cell growth and proliferation . By inhibiting the PI3Kα enzyme and subsequently reducing the activation of the PI3K/AKT/mTOR pathway, the compound can inhibit the growth and proliferation of cells .
Análisis Bioquímico
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
The effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .
Propiedades
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZIRLNWVFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)


![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)




![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)